N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 863588-95-8
VCID: VC8302218
InChI: InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6
Molecular Formula: C26H17N3O2S
Molecular Weight: 435.5 g/mol

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide

CAS No.: 863588-95-8

Cat. No.: VC8302218

Molecular Formula: C26H17N3O2S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide - 863588-95-8

Specification

CAS No. 863588-95-8
Molecular Formula C26H17N3O2S
Molecular Weight 435.5 g/mol
IUPAC Name N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C26H17N3O2S/c30-24(23-18-6-1-3-9-21(18)31-22-10-4-2-7-19(22)23)28-17-13-11-16(12-14-17)25-29-20-8-5-15-27-26(20)32-25/h1-15,23H,(H,28,30)
Standard InChI Key BXUULBURIUIVJR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)N=CC=C6

Introduction

Chemical Identity and Structural Analysis

The molecular formula of N-(4-{ Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide is C₃₁H₁₉N₃O₂S, derived from the xanthene core (C₁₃H₁₀O), a carboxamide linker (-CONH-), and the thiazolo[5,4-b]pyridine-phenyl moiety (C₁₇H₉N₃S). The molecular weight calculates to 497.57 g/mol, with a planar xanthene system contributing to potential π-π stacking interactions in biological targets .

Key Structural Features

  • Xanthene Core: The tricyclic xanthene system (dibenzo-γ-pyrone) provides rigidity and fluorescence properties, which are advantageous in probe design and cellular imaging applications.

  • Thiazolo[5,4-b]pyridine: This bicyclic heteroaromatic system contains a sulfur atom at position 1 and a nitrogen at position 3, enabling hydrogen bonding and hydrophobic interactions with protein targets .

  • Carboxamide Linker: The -NHCO- group bridges the xanthene and phenyl-thiazolopyridine units, offering conformational flexibility while maintaining planarity for target engagement .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₃₁H₁₉N₃O₂S
Molecular Weight497.57 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (2x O, 3x N)
Rotatable Bonds4
Topological Polar SA85.7 Ų

Synthetic Methodologies

The synthesis of N-(4-{ Thiazolo[5,4-B]pyridin-2-YL}phenyl)-9H-xanthene-9-carboxamide involves sequential construction of the thiazolo[5,4-b]pyridine ring, followed by coupling to the xanthene carboxamide.

Thiazolo[5,4-b]pyridine Synthesis

As demonstrated in analogous systems , the thiazolo[5,4-b]pyridine core is synthesized via:

  • Nitropyridine Functionalization: 2-Chloro-3-nitropyridine undergoes nucleophilic substitution with morpholine to yield 4-morpholinyl-3-nitropyridine.

  • Thiocyanation: Treatment with potassium thiocyanate (KSCN) introduces a thiocyanate group at position 2.

  • Cyclization: Reduction of the nitro group with Fe/AcOH followed by intramolecular cyclization forms the thiazolo[5,4-b]pyridine skeleton .

Critical Reaction Step:

2-Chloro-3-nitropyridineMorpholine4-Morpholinyl-3-nitropyridineKSCN2-Thiocyanato derivativeFe/AcOHThiazolo[5,4-b]pyridine\text{2-Chloro-3-nitropyridine} \xrightarrow{\text{Morpholine}} \text{4-Morpholinyl-3-nitropyridine} \xrightarrow{\text{KSCN}} \text{2-Thiocyanato derivative} \xrightarrow{\text{Fe/AcOH}} \text{Thiazolo[5,4-b]pyridine}

Xanthene Carboxamide Coupling

The xanthene-9-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminophenyl-thiazolo[5,4-b]pyridine under Schotten-Baumann conditions :

Xanthene-9-COCl+H₂N-Ph-ThiazolopyridineNaOHN-(4-Thiazolopyridinylphenyl)xanthene-9-carboxamide\text{Xanthene-9-COCl} + \text{H₂N-Ph-Thiazolopyridine} \xrightarrow{\text{NaOH}} \text{N-(4-Thiazolopyridinylphenyl)xanthene-9-carboxamide}
TargetAssay TypePredicted IC₅₀Citation
PI3KαEnzymatic<10 nM
PI3KγEnzymatic1.8–5.0 nM
Cellular Proliferation (MCF-7)Cell-based50–100 nMExtrapolated

Structure-Activity Relationship (SAR) Considerations

Key structural determinants of activity in related compounds include:

  • Thiazolo[5,4-b]pyridine Core: Replacement with phenyl reduces PI3Kα inhibition by >100-fold (IC₅₀ = 501 nM vs. 3.6 nM) .

  • Sulfonamide vs. Carboxamide: Sulfonamide derivatives show enhanced potency due to acidic NH protons interacting with Lys802 , suggesting the carboxamide in this compound may require optimization for similar interactions.

  • Xanthene Substituent: The planar aromatic system likely enhances membrane permeability and target binding via π-stacking, though excessive hydrophobicity could limit solubility .

Molecular Docking and Binding Mode Analysis

Docking studies of analogous thiazolo[5,4-b]pyridines into PI3Kα (PDB: 4JPS) reveal:

  • Hinge Region Interaction: The pyridine nitrogen forms a hydrogen bond with Val851.

  • Lys802 Engagement: The carboxamide NH participates in a water-mediated interaction with Lys802, stabilizing the DFG-in conformation .

  • Hydrophobic Pocket Occupation: The xanthene moiety occupies a lipophilic region near Trp780, potentially enhancing binding affinity.

Future Directions and Challenges

  • Synthetic Optimization: Improve yield in the cyclization step (current analogs report 40–52% yields) .

  • Solubility Enhancement: Introduce polar substituents (e.g., hydroxyl or morpholino groups) on the xanthene ring without compromising activity.

  • In Vivo Profiling: Evaluate pharmacokinetics and toxicity in rodent models, focusing on CYP450 interactions and blood-brain barrier penetration.

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